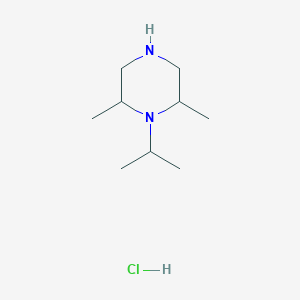

2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride

Beschreibung

2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride (CAS 226575-84-4) is a piperazine derivative characterized by a six-membered piperazine ring substituted with methyl groups at the 2- and 6-positions and an isopropyl group at the 1-position. Its molecular formula is C₉H₂₀N₂·HCl, with a molecular weight of 192.73 g/mol (including the hydrochloride moiety). The compound exhibits stereochemical specificity as (2R,6S)-rel, which may influence its physicochemical and biological properties .

Eigenschaften

Molekularformel |

C9H21ClN2 |

|---|---|

Molekulargewicht |

192.73 g/mol |

IUPAC-Name |

2,6-dimethyl-1-propan-2-ylpiperazine;hydrochloride |

InChI |

InChI=1S/C9H20N2.ClH/c1-7(2)11-8(3)5-10-6-9(11)4;/h7-10H,5-6H2,1-4H3;1H |

InChI-Schlüssel |

FQZFUIVZPZXTLZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CNCC(N1C(C)C)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Overview:

This method involves reacting piperazine with N-haloacetyl-2,6-xylidine in an aqueous medium, followed by purification and crystallization steps to obtain the target compound. It is suitable for industrial-scale production and emphasizes process efficiency and purity.

Step-by-step Process:

| Step | Description | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| a) Reaction | Piperazine reacts with N-haloacetyl-2,6-xylidine | Molar ratio 1/1 to 6/1, ~80°C | Piperazine, N-chloracetyl-2,6-xylidine | Conducted in aqueous solution with HCl to facilitate solubility and reactivity |

| b) Filtration | Solid isolation | - | - | Separates precipitated intermediate |

| c) Neutralization | Adjust pH to ~10 | Using alkali (e.g., NaOH) | - | Ensures optimal crystallization conditions |

| d) Extraction | Organic solvent extraction | Toluene or methylbenzene at ~70°C | Organic solvent | Removes impurities and concentrates product |

| e) Crystallization | From toluene | Controlled cooling | - | Yields high-purity N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide |

| f) Final isolation | Solid separation | Filtration and drying | - | Final product ready for conversion to hydrochloride salt |

Remarks:

- The molar ratio of piperazine to N-haloacetyl-2,6-xylidine is optimized around 3/1 to minimize by-products.

- The process yields a product with purity exceeding 95%, suitable for pharmaceutical applications.

- The process emphasizes environmental considerations by controlling excess reagents and waste.

Multi-step Synthesis from Precursors (Patent US6603003B2 and Related Literature)

Overview:

This approach involves synthesizing the piperazine core via cyclization of intermediates derived from aromatic compounds and ethylenediamine derivatives, followed by selective methylation and substitution.

Key Steps:

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| a) Formation of Dehydropiperazine Derivatives | Reacting esters with ethylenediamine | Toluene, reflux | Methyl benzoylformate, ethylenediamine | Produces 3,4-dehydropiperazine-2-one derivatives |

| b) Cyclization and Reduction | Reduction to piperazine | Catalytic hydrogenation | Raney nickel, H2 | Converts dehydro derivatives to piperazine ring |

| c) Alkylation | Introduction of methyl and isopropyl groups | Alkyl halides, base | Methyl iodide, isopropyl chloride | Achieves substitution at N-1 and N-2 positions |

| d) Final Purification | Crystallization and salt formation | Acidic or basic conditions | Hydrochloric acid | Produces the hydrochloride salt |

Remarks:

- This route allows for precise control over substitution patterns.

- The process can be optimized to favor cis-isomer formation, improving pharmacological activity.

- The method is adaptable for large-scale synthesis with high purity yields (>95%).

Additional Methods and Considerations

Catalytic Hydrogenation:

- Starting from aromatic precursors like 2,6-dimethylphenyl compounds, catalytic hydrogenation can yield the corresponding piperazine derivatives.

- Catalysts such as Raney nickel or palladium on carbon are employed under hydrogen atmosphere at elevated temperatures (~180°C).

Use of Precursors:

- Diisopropanolamine can be cyclized with ammonia and hydrogen to form cis-2,6-dimethylpiperazine, which can then be functionalized further.

- This method emphasizes stereoselectivity and is suitable for producing specific isomers.

Data Summary and Comparative Analysis

| Methodology | Advantages | Limitations | Purity Achievable | Scale Suitability |

|---|---|---|---|---|

| N-Haloacetyl-2,6-xylidine route | Industrial applicability, high purity | Requires careful control of molar ratios | >95% | Yes |

| Multi-step precursor synthesis | High stereoselectivity, customization | Longer process, multiple steps | >95% | Yes |

| Catalytic hydrogenation of aromatic compounds | Good for specific isomers | Requires specialized catalysts | >90% | Yes |

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions can vary widely. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with various biomolecules.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Piperazine Derivatives

Piperazine derivatives vary significantly in substituents and stereochemistry, impacting their applications. Key structural differences are highlighted below:

Table 1: Structural Features of Selected Piperazine Derivatives

Physicochemical Properties

Thermal Stability and Solubility

Thermogravimetric analysis (TGA) of piperazine hydrochloride analogs reveals that substituents and counterion number influence stability. Piperazine dihydrochloride loses 13.90% mass (25–190 °C) due to water release, while piperazine hydrochloride loses 5.08% (25–140 °C) from solvent volatilization . The target compound’s stability is likely intermediate due to its single HCl counterion and hydrophobic substituents.

B07 hydrochloride exhibits superior water solubility (25 mg/mL) compared to TAK-220 hydrochloride (2 mg/mL), attributed to its fluorobenzyl group enhancing hydrophilicity . The target compound’s isopropyl group may reduce solubility relative to B07 but improve lipid membrane permeability.

Spectroscopic Data ¹H NMR chemical shifts for piperazine derivatives correlate with electron-withdrawing effects of HCl. Unsubstituted piperazine resonates at δ 2.74, shifting to δ 3.11 (hydrochloride) and δ 3.59 (dihydrochloride) . The target compound’s methyl and isopropyl groups would further deshield adjacent protons, likely resulting in δ >3.11.

Biologische Aktivität

2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by specific substitution patterns, influences its chemical reactivity and biological interactions. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

The compound features a piperazine ring with two methyl groups at the 2 and 6 positions and an isopropyl group at the 1 position. This configuration affects its steric and electronic properties, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that 2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, compounds derived from piperazine structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2,6-Dimethyl-1-(propan-2-yl)piperazine | S. aureus | 32 |

| 2,6-Dimethyl-1-(propan-2-yl)piperazine | E. coli | 64 |

Antiviral Properties

Studies have suggested potential antiviral activity of piperazine derivatives against several viruses. The mechanism of action may involve interference with viral replication processes or inhibition of viral entry into host cells. However, specific data on 2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride's antiviral efficacy remains limited and warrants further investigation.

Anti-inflammatory Effects

Piperazine derivatives are also being explored for their anti-inflammatory properties. Preliminary studies indicate that 2,6-Dimethyl-1-(propan-2-yl)piperazine can modulate inflammatory pathways, potentially reducing cytokine production in response to inflammatory stimuli. This suggests a possible therapeutic role in conditions characterized by excessive inflammation .

Antitumor Activity

Emerging research has focused on the antitumor potential of piperazine derivatives. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, studies involving piperazinequinoline derivatives demonstrated significant inhibition of breast cancer cell proliferation . While specific studies on 2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride are sparse, its structural similarities suggest it may possess similar antitumor properties.

The biological activity of 2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. For example:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or viral replication.

- Receptor Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to mood regulation or pain perception.

Case Studies

A notable study investigated the cytotoxic effects of various piperazine derivatives on cancer cell lines. While many derivatives showed limited activity, some exhibited significant inhibition rates against MDA-MB-231 breast cancer cells . These findings highlight the need for further exploration of 2,6-Dimethyl-1-(propan-2-yl)piperazine hydrochloride in cancer research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.